Prodelphinidin A2
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Overview
Description
Prodelphinidin A2 is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and are commonly found in fruits, vegetables, and beverages like tea and wine. This compound is specifically composed of gallocatechin units and is known for its potential health benefits, including anti-inflammatory and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prodelphinidin A2 typically involves the polymerization of flavan-3-ols such as gallocatechin. This can be achieved through oxidative coupling reactions, often catalyzed by enzymes or chemical oxidants. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH levels .
Industrial Production Methods
Industrial production of this compound is generally carried out through the extraction of natural sources. Plants like green tea leaves and pomegranate peels are rich in prodelphinidins. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Prodelphinidin A2 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding flavan-3-ol monomers.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
Prodelphinidin A2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polymerization and oxidation reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the food and beverage industry for its antioxidant properties, contributing to the shelf life and nutritional value of products
Mechanism of Action
Prodelphinidin A2 exerts its effects through various mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: Interferes with viral replication and entry into host cells.
Molecular Targets and Pathways: Involves pathways such as the PI3K/Akt/mTOR, MAPK, and ubiquitin-proteasome pathways.
Comparison with Similar Compounds
Similar Compounds
Procyanidin B2: Another type of proanthocyanidin composed of catechin units.
Delphinidin: An anthocyanidin that shares similar antioxidant properties but differs in structure.
Epigallocatechin Gallate: A catechin found in green tea with similar health benefits
Uniqueness
Prodelphinidin A2 is unique due to its specific composition of gallocatechin units and its potent antioxidant and antiviral properties.
Properties
Molecular Formula |
C30H24O14 |
---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
(1R,5R,6R,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2/t19-,24-,27-,29-,30+/m1/s1 |
InChI Key |
SJDDGZBVGOKCKT-IDAKORERSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
Origin of Product |
United States |
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